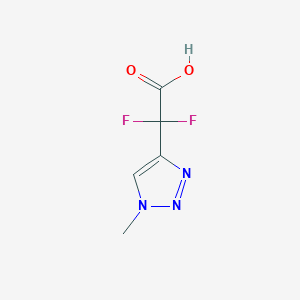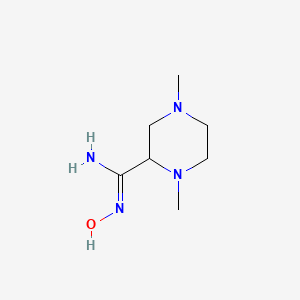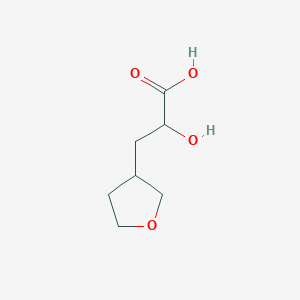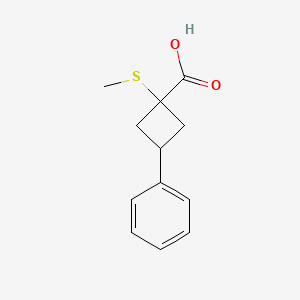
Methyl 2-amino-3-cyanopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-cyanopropanoate is an organic compound with the molecular formula C5H8N2O2 It is a derivative of cyanoacetic acid and is characterized by the presence of both an amino group and a cyano group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-cyanopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Reaction with Ammonia: Methyl cyanoacetate is reacted with ammonia in a solvent such as methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield this compound.
Reaction with Amines: Alternatively, methyl cyanoacetate can be reacted with primary or secondary amines to produce the corresponding N-substituted derivatives of this compound. This reaction is often conducted under reflux conditions with a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-cyanopropanoate undergoes various chemical reactions, including:
Substitution Reactions:
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Cyclization Reactions: The presence of both amino and cyano groups makes it a suitable precursor for the synthesis of heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Condensation: Aldehydes or ketones are commonly used in the presence of acid or base catalysts to promote condensation.
Cyclization: Cyclization reactions often require specific catalysts or heating to achieve the desired heterocyclic structures.
Major Products Formed
The major products formed from these reactions include substituted derivatives, imines, enamines, and various heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-cyanopropanoate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It serves as an intermediate in the production of fine chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-cyanopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the cyano group allows for interactions with nucleophilic sites, while the amino group can form hydrogen bonds or participate in proton transfer reactions. These interactions can influence various molecular pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-cyanopropanoate can be compared with other similar compounds such as:
Methyl 3-cyanopropanoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 2-amino-3-hydroxypropanoate: Contains a hydroxyl group instead of a cyano group, leading to different reactivity and applications.
β-Cyanoalanine: A naturally occurring amino acid derivative with similar structural features but different biological roles.
Eigenschaften
Molekularformel |
C5H8N2O2 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
methyl 2-amino-3-cyanopropanoate |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)4(7)2-3-6/h4H,2,7H2,1H3 |
InChI-Schlüssel |
PSZRBAMUQMYUBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13318272.png)
![2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B13318275.png)
![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)


amine](/img/structure/B13318302.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)


![3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318334.png)

